Cas no 142494-54-0 (1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-)

1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)- structure
142494-54-0 structure
Nome del prodotto:1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-
Numero CAS:142494-54-0
MF:C30H39NO3
MW:461.63668429259
CID:198890

1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-,(3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-
    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-,(3S
    • [11]Cytochalasa-6,13,19-trien-1-one,21-(acetyloxy)-16,18-dimethyl-10-phenyl-, (13E,16S,18S,19E,21R)-
    • 1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-,[3S-(3R*,3aS*,4R*,6aR*,7E,10R*,12R*,13E,15S*,15aR*)]-
    • 1H-Cycloundec[d]isoindole, [11]cytochalasa-6,13,19-trien-1-one deriv.
    • L 696475
    • 1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,6a,9,10,11,12,15-decahydro-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,6aS,7E,10S,12S,13E,15R,15aS)-
    • Inchi: 1S/C30H39NO3/c1-19-10-9-13-25-17-21(3)22(4)28-26(18-24-11-7-6-8-12-24)31-29(33)30(25,28)27(34-23(5)32)15-14-20(2)16-19/h6-9,11-15,17,19-20,22,25-28H,10,16,18H2,1-5H3,(H,31,33)/b13-9+,15-14+/t19-,20+,22+,25-,26-,27+,28-,30+/m0/s1
    • Chiave InChI: YXPQASAXLVDDEP-HKNRBTDLSA-N
    • Sorrisi: [C@H]1(CC2=CC=CC=C2)[C@@]2([H])[C@@]3([C@H](OC(C)=O)C=C[C@@H](C)C[C@@H](C)CC=C[C@@]3([H])C=C(C)[C@H]2C)C(=O)N1 |t:17,25|

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 34
  • XLogP3: 6.827
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd